4-Phenyl-2-butanol is an organic compound characterized by the molecular formula CHO and a molecular weight of 150.22 g/mol. It appears as a clear, colorless liquid with a floral, aromatic odor reminiscent of peony and mimosa . This compound is known for its solubility in alcohols and oils, while being almost insoluble in water . It has a melting point of 61 °C and a boiling point of 132 °C at 14 mmHg, making it suitable for various chemical applications .
While specific biological activities of 4-Phenyl-2-butanol are not extensively documented, its structural similarity to other phenolic compounds suggests potential applications in biological systems. Research indicates that it can be synthesized via biocatalytic methods, which may enhance its enantioselectivity for pharmaceutical applications .
Several synthesis methods for 4-Phenyl-2-butanol have been explored:
4-Phenyl-2-butanol finds various applications across different fields:
Studies on interaction mechanisms involving 4-Phenyl-2-butanol focus on its catalytic properties and reactivity with other compounds. For instance, research has shown that this compound can be involved in hydrogen transfer reactions, indicating its potential role as a catalyst or reactant in various organic transformations .
Several compounds share structural similarities with 4-Phenyl-2-butanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Phenylethanol | CHO | Simpler structure; primarily used in flavoring |
4-Methylphenyl-2-butanol | CHO | Contains a methyl group; used in similar applications |
3-Phenylpropanol | CHO | Different carbon chain length; less aromatic |
Uniqueness of 4-Phenyl-2-butanol:
4-Phenyl-2-butanol is distinguished by its specific arrangement of functional groups that confer unique reactivity and biological properties compared to similar compounds. Its ability to undergo biocatalytic transformations makes it particularly valuable in synthetic organic chemistry and pharmaceuticals.